molecular formula C15H12F2N2O3S B2805341 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide CAS No. 1796925-99-9

2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide

Cat. No. B2805341
CAS RN: 1796925-99-9
M. Wt: 338.33
InChI Key: RONFSKASVXENEL-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide, also known as DFB, is a sulfonamide compound that has been widely used in scientific research due to its unique chemical properties. DFB is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. This compound has shown promising results in various scientific studies, making it a popular choice for researchers in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, making it more acidic and less favorable for cancer cell growth.
Biochemical and Physiological Effects:
2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. Additionally, 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide in lab experiments is its high potency and selectivity, which allows for the study of specific cellular processes and pathways. Additionally, 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide is relatively easy to synthesize and has good solubility in organic solvents, making it easy to work with in the lab. However, one of the limitations of using 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide is its low aqueous solubility, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the study of its pharmacokinetics and pharmacodynamics in vivo. Additionally, the use of 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide can be synthesized using a variety of methods, but the most common one involves the reaction of 2,5-difluorobenzene-1-sulfonyl chloride with 2-oxo-1-phenylazetidine-3-carboxylic acid in the presence of a base such as triethylamine. This reaction leads to the formation of 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide as a white crystalline powder with a yield of around 60-70%.

Scientific Research Applications

2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. Several studies have shown that 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O3S/c16-10-6-7-12(17)14(8-10)23(21,22)18-13-9-19(15(13)20)11-4-2-1-3-5-11/h1-8,13,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONFSKASVXENEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide

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